3-Amino-3-oxopropyl morpholine-4-carbodithioate
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Overview
Description
3-Amino-3-oxopropyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C8H14N2O2S2 It is known for its unique structure, which includes a morpholine ring and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group. The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-oxopropyl morpholine-4-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives. These products are often characterized using techniques such as mass spectrometry and NMR spectroscopy .
Scientific Research Applications
3-Amino-3-oxopropyl morpholine-4-carbodithioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 3-Amino-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-3-oxopropyl morpholine-4-carbodithioate include:
This compound analogs: These compounds have similar structures but with slight modifications to the functional groups.
Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.
Carbodithioate compounds: Compounds with the carbodithioate group but different amine or ring structures.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the morpholine ring and the carbodithioate group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
5337-31-5 |
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Molecular Formula |
C8H14N2O2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(3-amino-3-oxopropyl) morpholine-4-carbodithioate |
InChI |
InChI=1S/C8H14N2O2S2/c9-7(11)1-6-14-8(13)10-2-4-12-5-3-10/h1-6H2,(H2,9,11) |
InChI Key |
VMKSKBVNNLLDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)N |
solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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